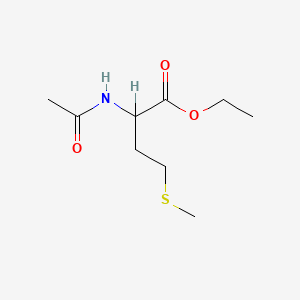

Ethyl 2-acetamido-4-(methylthio)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-acetamido-4-(methylthio)butanoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical context of Ethyl 2-acetamido-4-(methylthio)butanoate. For instance, the synthesis and structural analysis of a related compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, is detailed, which shares the acetamido and ethyl groups with Ethyl 2-acetamido-4-(methylthio)butanoate .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including Claisen's condensation and substitution reactions, as mentioned in the synthesis of 4-phenyl-2-butanone . Although the exact synthesis route for Ethyl 2-acetamido-4-(methylthio)butanoate is not provided, similar methodologies could potentially be applied, considering the structural similarities with the compounds discussed.

Molecular Structure Analysis

The molecular structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been characterized by various techniques such as IR, NMR, MS, and single-crystal X-ray diffraction . These techniques are crucial for determining the molecular structure and could be used to analyze Ethyl 2-acetamido-4-(methylthio)butanoate as well.

Chemical Reactions Analysis

The papers discuss the chemical reactions and pathways for the decomposition of model biofuels, which include esters similar to Ethyl 2-acetamido-4-(methylthio)butanoate . Understanding these reactions can provide insights into the stability and reactivity of Ethyl 2-acetamido-4-(methylthio)butanoate under various conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-acetamido-4-(methylthio)butanoate are not directly reported, the papers do provide information on related compounds. For example, the enthalpies of formation and bond dissociation energies for esters are discussed, which are important thermodynamic properties that could be relevant to Ethyl 2-acetamido-4-(methylthio)butanoate . Additionally, the toxicologic and dermatologic review of 2-ethyl-1-butanol as a fragrance ingredient provides context on the safety and potential dermatological effects of branched chain saturated alcohols, which could be considered when assessing related compounds .

Applications De Recherche Scientifique

Antitumor Activity

- Scientific Field : Medical Science, specifically Oncology .

- Summary of Application : Ethyl 2-acetamido-4-(methylthio)butanoate has been used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which have shown antitumor activity .

- Methods of Application : The compound was synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) as a coupling agent .

- Results or Outcomes : The in vitro antitumor activity tests against leukemia HL-60 and liver cancer BEL-7402 indicated that the synthesized compound showed more inhibitory effect against BEL-7402 than 5-FU .

Aroma-active Compounds

- Scientific Field : Food Science .

- Summary of Application : Ethyl 2-acetamido-4-(methylthio)butanoate may be one of the aroma-active compounds in Xi baijiu, a type of Chinese liquor .

- Methods of Application : The aroma-active compounds were analyzed by gas chromatography–olfactometry (GC–O), GC–flame photometric detection (FPD) and odor activity value (OAV) .

- Results or Outcomes : The results indicated that a total of 92 aroma compounds were determined, including 16 sulfur compounds .

Flavoring Agents

- Scientific Field : Food Science .

- Summary of Application : Ethyl 2-acetamido-4-(methylthio)butanoate, like many esters, may be used as a flavoring agent . Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

- Methods of Application : The compound can be synthesized and added to food products to enhance their flavor .

- Results or Outcomes : The specific outcomes would depend on the food product and the concentration of the ester used .

Synthesis of Other Compounds

- Scientific Field : Organic Chemistry .

- Summary of Application : Ethyl 2-acetamido-4-(methylthio)butanoate can be used as a starting material in the synthesis of other organic compounds .

- Methods of Application : The specific methods would depend on the target compound .

- Results or Outcomes : The outcomes would be the successful synthesis of the target compound .

Fragrance in Perfumes

- Scientific Field : Cosmetic Science .

- Summary of Application : Ethyl 2-acetamido-4-(methylthio)butanoate, like many esters, may be used in perfumes . Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

- Methods of Application : The compound can be synthesized and added to perfume products to enhance their fragrance .

- Results or Outcomes : The specific outcomes would depend on the perfume product and the concentration of the ester used .

Gas Chromatography

- Scientific Field : Analytical Chemistry .

- Summary of Application : Ethyl 2-acetamido-4-(methylthio)butanoate can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application : The compound can be used as a reference standard in gas chromatography .

- Results or Outcomes : The outcomes would be the successful separation and analysis of the target compound .

Propriétés

IUPAC Name |

ethyl 2-acetamido-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRSILOQIXCGQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343358 |

Source

|

| Record name | Ethyl N-acetylmethioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-acetamido-4-(methylthio)butanoate | |

CAS RN |

33280-93-2 |

Source

|

| Record name | Ethyl N-acetylmethioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)